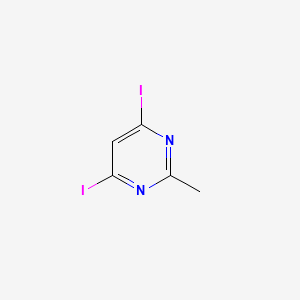

4,6-Diiodo-2-methylpyrimidine

説明

4,6-Diiodo-2-methylpyrimidine is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer drugs like dasatinib. It is characterized by the presence of two iodine atoms at the 4 and 6 positions of the pyrimidine ring, which is also substituted with a methyl group at the 2 position. This compound is not directly discussed in the provided papers, but its related derivatives and synthesis methods are extensively studied, which can provide insights into its chemical behavior and applications.

Synthesis Analysis

The synthesis of 4,6-dichloro-2-methylpyrimidine, a closely related compound, has been reported as an intermediate in the production of dasatinib. The synthesis involves a cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions to yield the dichloro derivative . This method could potentially be adapted for the synthesis of the diiodo analogue by substituting the chlorination step with an iodination process.

Molecular Structure Analysis

While the molecular structure of this compound is not directly provided, studies on similar pyrimidine derivatives offer valuable information. For instance, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate has been determined using single-crystal X-ray diffraction, revealing a one-dimensional chained structure through hydrogen bond interactions . Such structural analyses are crucial for understanding the reactivity and interaction potential of pyrimidine derivatives.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is diverse. For example, 4,6-disubstituted 2-aminopyrimidines exhibit extensive charge-assisted hydrogen bonding due to their polarized molecular-electronic structures . The presence of substituents like iodine in this compound would influence its reactivity, potentially making it a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the synthesis and crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester provides insights into the crystalline nature and potential solubility characteristics of pyrimidine derivatives . Additionally, the study of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines highlights the impact of substituents on the optical absorption and emission properties, which could be relevant for the diiodo compound's spectroscopic features .

科学的研究の応用

Synthesis and Process Research

4,6-Diiodo-2-methylpyrimidine is an important intermediate in the synthesis of anticancer drugs, including dasatinib. Studies have explored the synthesis process, involving cyclization and chlorination, to enhance the yield and efficiency of production. For example, Guo Lei-ming (2012) investigated optimal conditions for the synthesis, achieving a yield of 85.76% for 4,6-dihydroxy-2-methylpyrimidine and 69.55% for 4,6-dichloro-2-methylpyrimidine (Guo Lei-ming, 2012).

Pharmaceutical and Explosive Industries

This compound is a precursor in the preparation of high explosives and medicinal products. Patil et al. (2008) conducted process chemistry studies to develop an economic method for its production, confirming the quality of the product through spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Role in Synthesizing Heterocyclic Compounds

Research includes synthesizing new heterocyclic compounds using this compound derivatives. Mohammad et al. (2017) synthesized new (1,3-Oxazepine) derivatives from 6-methyl 2-thiouracil, showing significant antibacterial activity against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).

Solid-Phase Synthesis Applications

It has been used as a building block in solid-phase synthesis. For instance, Hammarström et al. (2002) utilized it for the efficient synthesis of olomoucine, applicable to the regiocontrolled solution and solid-phase synthesis of highly substituted purines (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).

Thermodynamic Properties

The thermodynamic properties of this compound and its isomers have been studied, providing insights into their formation and stability. Szterner et al. (2016) derived standard molar enthalpies of formation in the condensed phase and the gas phase for different isomers, aiding in understanding their chemical properties (Szterner, Amaral, Morais, Da Silva, & Silva, 2016).

Role in Organic Electronics

This compound derivatives are used in the development of organic electronics. Bae et al. (2021) reported on the self-nanostructured growth of 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, used as an electron transport layer in organic light-emitting diodes (OLEDs), indicating its potential in enhancing the efficiency of OLEDs (Bae, Baek, & Park, 2021).

Safety and Hazards

4,6-Diiodo-2-methylpyrimidine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305) .

作用機序

Target of Action

It is known that pyrimidine derivatives have a wide range of biological activities and can interact with various biological targets .

Mode of Action

It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This suggests that 4,6-Diiodo-2-methylpyrimidine may interact with its targets through similar mechanisms.

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biological processes, suggesting that this compound may also influence multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (34591 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .

Result of Action

It’s known that pyrimidine derivatives can have various biological effects, suggesting that this compound may also exert diverse molecular and cellular effects .

Action Environment

Factors such as temperature, ph, and solvent can potentially affect the behavior of chemical compounds .

特性

IUPAC Name |

4,6-diiodo-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRCTNAFIAHOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574200 | |

| Record name | 4,6-Diiodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66298-49-5 | |

| Record name | 4,6-Diiodo-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

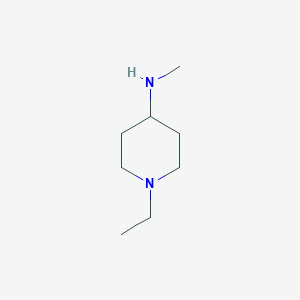

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

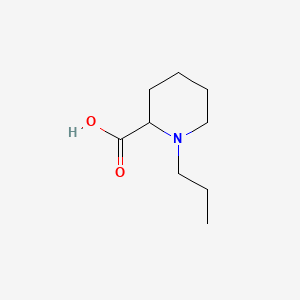

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)

amine](/img/structure/B1283825.png)